4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138723
InChI: InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3
SMILES:
Molecular Formula: C15H23N3OS
Molecular Weight: 293.4 g/mol

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

CAS No.:

Cat. No.: VC20138723

Molecular Formula: C15H23N3OS

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde -

Specification

Molecular Formula C15H23N3OS
Molecular Weight 293.4 g/mol
IUPAC Name 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Standard InChI InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3
Standard InChI Key IDIWYPUZNJCBEA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCN(CC2)C=O)SC(C)(C)C

Introduction

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring and a pyridine derivative with a tert-butylthio group and a methyl substitution. Its molecular formula is C15H23N3OS, and it has a molecular weight of approximately 293.4 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis and Preparation

The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting from appropriate pyridine and piperazine precursors. The specific synthetic route can vary based on available starting materials and desired purity levels. Common methods involve the formation of the pyridine-piperazine core followed by the introduction of the tert-butylthio and carbaldehyde groups.

Biological Activities and Potential Applications

Biological ActivityPotential Application
AntimicrobialInfection Treatment
AntiviralViral Disease Management
AnticancerCancer Therapy

Interaction Studies and Drug Development

Interaction studies focus on determining the binding affinity of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde with specific receptors or enzymes. These studies help establish its potential therapeutic effects by elucidating how it modulates various biological pathways. Understanding these interactions is critical for assessing its suitability as a drug candidate.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde. Notable examples include:

Compound NameSimilarityKey Differences
tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate0.79Lacks methyl group on pyridine ring
tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate0.75Contains bromine instead of sulfur
tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate0.79Contains nitro group on pyridine

The uniqueness of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde lies in its combination of the tert-butylthio group and specific methyl substitution on the pyridine ring, which may enhance its biological activity compared to other similar compounds.

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